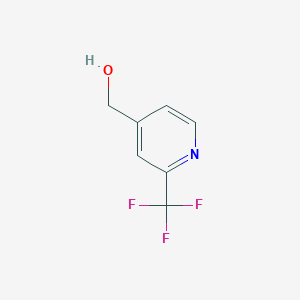

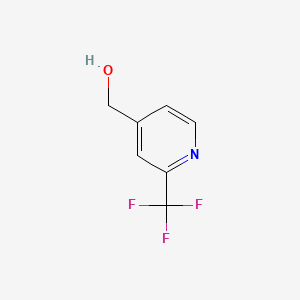

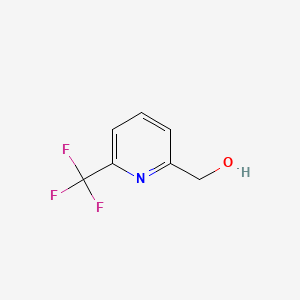

(2-(Trifluoromethyl)pyridin-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQWDROTEICSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438852 | |

| Record name | [2-(Trifluoromethyl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-61-0 | |

| Record name | 2-(Trifluoromethyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoromethyl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (2-(Trifluoromethyl)pyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of (2-(Trifluoromethyl)pyridin-4-yl)methanol, a heterocyclic building block of interest in medicinal chemistry and drug discovery. This document outlines the compound's physicochemical characteristics, an estimation of its basicity (pKa), detailed experimental protocols for pKa determination, and a summary of its synthesis.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its parent compound, 4-pyridinemethanol, is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and physiological conditions.

Table 1: Physicochemical Data of this compound and 4-Pyridinemethanol

| Property | This compound | 4-Pyridinemethanol |

| CAS Number | 131747-61-0 | 586-95-8[1][2] |

| Molecular Formula | C₇H₆F₃NO | C₆H₇NO[1] |

| Molecular Weight | 177.13 g/mol | 109.13 g/mol [1] |

| Appearance | Colorless to Yellow Liquid or Solid | Pale yellow or brown solid[1] |

| Melting Point | Not available | 52-54 °C[1] |

| Boiling Point | Not available | 107-110 °C at 1 mmHg[1] |

| Purity | 95% | ≥ 98.5% (GC)[1] |

| Storage Temperature | Refrigerator | 0-8 °C[1] |

Basicity and pKa Estimation

The basicity of a pyridine derivative is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The pKa value of the conjugate acid (the pyridinium ion) is a quantitative measure of this basicity.

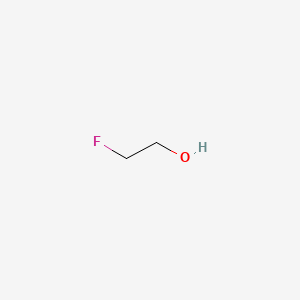

The introduction of a trifluoromethyl (-CF₃) group to the pyridine ring is expected to significantly decrease the basicity of the nitrogen atom. The -CF₃ group is a strong electron-withdrawing group, which reduces the electron density on the pyridine nitrogen, making it less available for protonation.

The following diagram illustrates the inductive effect of the trifluoromethyl group on the electron density of the pyridine ring, leading to a decrease in basicity.

Caption: Inductive effect of the -CF3 group on pyridine basicity.

Experimental Protocols for pKa Determination

Accurate determination of the pKa value is essential. The following are detailed methodologies for key experiments that can be employed to determine the pKa of this compound.

This method is based on the principle that the UV-Vis absorption spectrum of a compound changes with its protonation state.

Experimental Workflow:

Caption: Workflow for spectrophotometric pKa determination.

Detailed Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values, typically spanning a range of 4-5 pH units around the estimated pKa, should be prepared. The ionic strength of the buffers should be kept constant.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Spectrophotometric Measurements: Aliquots of the stock solution are added to each buffer solution in a 96-well plate or individual cuvettes. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the largest difference between the protonated and deprotonated species is observed is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.

Synthesis of this compound

A plausible synthetic route could involve the following conceptual steps:

Caption: Conceptual synthetic pathway.

General methods for synthesizing trifluoromethylpyridines often involve the reaction of a trifluoromethyl-containing ketone or enone with an appropriate nitrogen source to form the pyridine ring. Subsequent functional group manipulations would then be required to introduce the hydroxymethyl group at the 4-position. For instance, a starting material like 2-chloro-4-(trifluoromethyl)pyridine could potentially be converted to the target molecule through a series of reactions.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols described are generalized and should be adapted and optimized for specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety guidelines.

References

An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS: 131747-61-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Trifluoromethyl)pyridin-4-yl)methanol, CAS number 131747-61-0, is a pivotal building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core data, experimental protocols, and applications of this compound, with a focus on its role in the synthesis of kinase inhibitors.

Core Data and Physicochemical Properties

Quantitative data for this compound is summarized in the table below, providing essential parameters for its use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 131747-61-0 | [1][2][3][4] |

| Molecular Formula | C₇H₆F₃NO | [4] |

| Molecular Weight | 177.12 g/mol | [4] |

| Melting Point | 85-89 °C | Alichem |

| Boiling Point (Predicted) | 212.6 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.362 g/cm³ | [2][5] |

| pKa (Predicted) | 13.08 ± 0.10 | |

| XLogP3 (Predicted) | 0.9 | |

| Appearance | Solid | [5] |

| Solubility | Soluble in methanol and other polar organic solvents. | [6] |

Synthesis and Purification

The primary synthetic route to this compound involves the reduction of a suitable carboxylic acid or ester precursor, such as 2-(trifluoromethyl)isonicotinic acid or its methyl ester.

References

- 1. [2-(Trifluoromethyl)pyridin-4-yl]methanol | [frontierspecialtychemicals.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-TRIFLUOROMETHYL-PYRIDINE-2-METHANOL | 131747-46-1 [amp.chemicalbook.com]

- 6. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS#: 50650-59-4 [m.chemicalbook.com]

(2-(Trifluoromethyl)pyridin-4-yl)methanol molecular structure

An In-depth Technical Guide on the Molecular Structure of (2-(Trifluoromethyl)pyridin-4-yl)methanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental data for this specific compound, this guide combines known information with theoretical data and comparative analysis of related structures. The document covers structural identifiers, physicochemical properties, and the general synthetic and analytical methodologies relevant to this class of compounds. A significant focus is placed on the influence of the trifluoromethyl group on the molecule's bioactivity, supported by a discussion of its role in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position. The presence of the trifluoromethyl group is of particular interest in drug discovery and development as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide aims to consolidate the available structural and chemical information for this important building block.

Molecular Structure and Identification

The fundamental structure of this compound is depicted below. Key identifiers and computed properties are summarized in the subsequent tables.

Structural Diagram

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [2-(Trifluoromethyl)pyridin-4-yl]methanol[2] |

| CAS Number | 131747-61-0[2] |

| Molecular Formula | C₇H₆F₃NO[2] |

| SMILES | C1=CN=C(C=C1CO)C(F)(F)F[2] |

| InChI Key | UOQWDROTEICSEX-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 177.12 g/mol [2] |

| Monoisotopic Mass | 177.04014830 Da[2] |

| Topological Polar Surface Area | 33.1 Ų[2] |

| Complexity | 148[2] |

| XLogP3 | 0.9[2] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

Note: The data in the tables above are computationally derived and sourced from PubChem.[2]

Experimental Data

Crystallographic Data

No experimental crystallographic data for this compound has been found in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

For comparative purposes, the crystal structure of a related compound, --INVALID-LINK--methanol, has been reported.[3] In this molecule, the supramolecular architecture is sustained by O—H⋯O, N—H⋯O, and C—H⋯F hydrogen bonds.[3] It is plausible that in the solid state, this compound would also exhibit intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methods for the synthesis of trifluoromethylpyridines and their derivatives are well-established.

Synthesis

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches:

-

Direct Fluorination: This involves the chlorination and subsequent fluorination of a picoline precursor.[4]

-

Cyclocondensation: This method utilizes a trifluoromethyl-containing building block to construct the pyridine ring.[4]

A plausible synthetic route to this compound could involve the reduction of a corresponding carboxylic acid or ester derivative, which in turn could be synthesized from a suitable trifluoromethylpyridine precursor. For instance, the synthesis of the related (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol has been achieved by the reduction of 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid with a borane-THF complex.

Spectroscopic Analysis

While specific spectra for the target compound are not widely published, general protocols for acquiring spectroscopic data for similar compounds are provided below.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution to remove any particulate matter.

-

¹H NMR Spectroscopy: A standard proton NMR experiment would be expected to show signals corresponding to the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet or a Nujol mull can be prepared. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum would be recorded on an FTIR spectrometer. Expected characteristic absorption bands would include O-H stretching (broad, around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.

4.2.3. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods.

-

Analysis: The mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information. Predicted m/z values for various adducts are available in public databases.[5]

Biological Activity and Signaling Pathways

Specific biological activity or signaling pathway modulation by this compound has not been detailed in the available literature. However, its significance lies in its role as a key intermediate for the synthesis of biologically active molecules.

Role in Drug Discovery

The trifluoromethylpyridine moiety is a common feature in many agrochemicals and pharmaceuticals.[4][6] The trifluoromethyl group often imparts desirable properties such as:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation.[1]

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]

-

Modified Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the molecule, influencing its interaction with biological targets.[1]

Derivatives of trifluoromethylpyridines have been investigated as inhibitors of various enzymes and receptors, and are found in commercial pesticides and pharmaceutical candidates.[7]

Logical Workflow for Intermediate Utilization

The following diagram illustrates a generalized workflow for the utilization of an intermediate like this compound in a drug discovery program.

Caption: Generalized workflow for the use of a chemical intermediate in drug discovery.

Conclusion

This compound is a valuable chemical intermediate, primarily due to the advantageous properties conferred by the trifluoromethyl group. While detailed experimental structural and spectroscopic data are not widely available in the public domain, its chemical identity is well-established. This guide provides a summary of the known information and outlines the general experimental approaches for the synthesis and characterization of this and related compounds. Further research to publish detailed experimental data would be beneficial to the scientific community, particularly those in the fields of medicinal chemistry and materials science.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of [(R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(trifluoromethyl)-4-pyridinemethanol (C7H6F3NO) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

(2-(Trifluoromethyl)pyridin-4-yl)methanol IUPAC name

An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-4-yl)methanol

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal and agrochemical research. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Chemical Identity

The compound with the structure this compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as [2-(Trifluoromethyl)-4-pyridinyl]methanol [1]. It is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Synonyms:

-

2-(Trifluoromethyl)-4-pyridinemethanol[1]

-

4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine[1]

-

[2-(Trifluoromethyl)-4-pyridyl]methanol[1]

-

2-(Trifluoromethyl)isonicotinyl alcohol[1]

Physicochemical Properties

The integration of a trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's physical and chemical characteristics. These properties are crucial for its application in synthesis and its behavior in biological systems.[2] The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 131747-61-0 | PubChem[1] |

| Molecular Formula | C₇H₆F₃NO | PubChem[1] |

| Molecular Weight | 177.12 g/mol | PubChem[1] |

| Exact Mass | 177.04014830 Da | PubChem[1] |

| XLogP3-AA | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Physical Form | Colorless to Yellow Liquid or Solid | Sigma-Aldrich |

Synthesis and Purification

The synthesis of this compound typically involves the reduction of a corresponding carbonyl compound, such as 2-(trifluoromethyl)isonicotinic acid or its ester derivative. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones and its compatibility with alcoholic solvents like methanol or ethanol.[3][4]

General Experimental Protocol: Reduction of 2-(Trifluoromethyl)isonicotinic Acid Derivative

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-(Trifluoromethyl)isonicotinic acid methyl ester

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(trifluoromethyl)isonicotinic acid ester in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

-

Reduction: To the cooled solution, add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains low. The amount of NaBH₄ should be in molar excess to ensure complete reduction.[3][5]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose any excess NaBH₄.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: To the remaining aqueous residue, add ethyl acetate or diethyl ether. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the organic solvent.[6]

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any residual water-soluble impurities.[6][7]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent by gravity filtration.[6][7]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to afford the pure this compound.[8]

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[9][10] The trifluoromethyl (-CF₃) group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][11]

The hydroxymethyl (-CH₂OH) group on the pyridine ring provides a reactive handle for further chemical modifications.[12] It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution or coupling reactions.[12] This versatility makes the compound a key intermediate in the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other targeted therapies.[9]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound in drug discovery.

Caption: Synthetic workflow for this compound.

Caption: Role as a versatile building block in drug discovery.

References

- 1. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webassign.net [webassign.net]

- 4. webassign.net [webassign.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. orgsyn.org [orgsyn.org]

- 9. This compound [myskinrecipes.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jelsciences.com [jelsciences.com]

- 12. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]

(2-(Trifluoromethyl)pyridin-4-yl)methanol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of (2-(Trifluoromethyl)pyridin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group and a hydroxymethyl substituent on the pyridine ring imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its identifiers, synthetic methodologies, and potential biological significance.

Chemical Identity and Properties

This compound is a pyridine derivative with the molecular formula C₇H₆F₃NO.[1] The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring, while the hydroxymethyl group at the 4-position serves as a versatile functional handle for further chemical modifications.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below for easy reference and cross-platform identification.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 131747-41-6 |

| PubChem CID | 10374971 |

| InChI | InChI=1S/C7H6F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-3,12H,4H2 |

| InChIKey | UOQWDROTEICSEX-UHFFFAOYSA-N |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Synonyms | 2-(Trifluoromethyl)-4-pyridinemethanol, 4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine, [2-(Trifluoromethyl)-4-pyridyl]methanol |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often involving the modification of a pre-functionalized pyridine ring. A common and effective method involves the reduction of the corresponding carboxylic acid, 2-(Trifluoromethyl)isonicotinic acid.

Experimental Protocol: Reduction of 2-(Trifluoromethyl)isonicotinic Acid

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2-(Trifluoromethyl)isonicotinic acid

-

Lithium aluminium hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A solution of 2-(Trifluoromethyl)isonicotinic acid in anhydrous THF is added dropwise to a stirred suspension of a suitable reducing agent, such as lithium aluminium hydride, in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a saturated aqueous solution of sodium sulfate.

-

Work-up: The resulting mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed by various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Biological Significance and Applications

The trifluoromethylpyridine scaffold is a prominent feature in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[2] The trifluoromethyl group often enhances properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

While specific signaling pathways involving this compound have not been extensively elucidated in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery. For instance, it is a valuable intermediate in the preparation of kinase inhibitors and other targeted therapies.[3] The hydroxymethyl group provides a key point for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of key functional groups make it an attractive starting material for medicinal chemists. Further investigation into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

An In-depth Technical Guide on the Potential Biological Activity of (2-(Trifluoromethyl)pyridin-4-yl)methanol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of specific data on the biological activity of (2-(Trifluoromethyl)pyridin-4-yl)methanol. This compound is predominantly documented as a chemical intermediate for the synthesis of more complex molecules.[1][2] Consequently, this guide will summarize the available information on the compound itself and extrapolate potential biological activities based on studies of structurally related trifluoromethylpyridine derivatives. The information on related compounds should be considered contextual and not directly applicable to this compound without specific experimental validation.

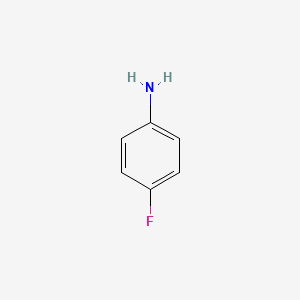

Introduction to this compound

This compound (CAS Number: 131747-61-0) is a pyridine derivative characterized by a trifluoromethyl group at the 2-position and a methanol group at the 4-position.[3] The presence of the trifluoromethyl moiety is of particular interest in medicinal chemistry as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This compound is primarily utilized as a building block in the development of pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are crucial for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO | [2] |

| Molecular Weight | 177.12 g/mol | [2] |

| XLogP3 | 1.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Potential Biological Activities Inferred from Related Compounds

While direct studies on this compound are lacking, research on analogous compounds provides a framework for its potential biological relevance.

Anticancer Activity

The trifluoromethylpyridine scaffold is a common feature in molecules with demonstrated anticancer properties. For instance, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol , an isomer of the target compound, has shown significant anticancer potential.[6] Its mechanism is suggested to involve the inhibition of Ghrelin O-acyltransferase (GOAT), which can impact the proliferation of cancer cells, particularly in obesity-related cancers.[6] Other trifluoromethyl-substituted pyrimidine and pyridine derivatives have also been evaluated for their potent cytotoxic activities against various human tumor cell lines.[7][8]

Antimicrobial and Antiviral Activity

Derivatives of trifluoromethylpyridine have been investigated for their antimicrobial and antiviral effects.[4] For example, certain fluorinated pyridine nucleosides have demonstrated antibacterial activity against a range of pathogens.[1] The trifluoromethylpyridine moiety is a key component in several commercial agrochemicals, highlighting its broad biological activity.[3]

Neurological Activity

Pyridine derivatives have been studied for their effects on the central nervous system. The structural features of some pyridine compounds can lead to neurotropic actions.[9] While no direct neurological studies on this compound were found, this remains a potential area of investigation.

Enzyme Inhibition

The trifluoromethyl group can enhance the inhibitory potency of compounds against various enzymes. For example, trifluoromethylpyrimidine-based compounds have been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2). Given its structure, this compound or its derivatives could potentially be explored as inhibitors for various kinases or other enzymes.

Experimental Protocols: A General Overview

Due to the absence of specific experimental data for this compound, detailed protocols cannot be provided. However, a general approach to assessing the biological activity of a novel compound like this would typically involve the following stages:

-

In Vitro Screening: Initial assessment of cytotoxicity and biological activity against a panel of human cancer cell lines using assays such as the MTT assay.[8]

-

Enzyme Inhibition Assays: If a specific target is hypothesized, in vitro assays would be conducted to determine the compound's inhibitory concentration (IC50) against the purified enzyme.

-

Antimicrobial Susceptibility Testing: Evaluation of the compound's ability to inhibit the growth of various bacterial and fungal strains to determine the Minimum Inhibitory Concentration (MIC).[1]

-

In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models would be necessary to assess efficacy, pharmacokinetics, and toxicity.

Below is a conceptual workflow for the initial biological evaluation of a novel chemical entity.

Caption: Conceptual workflow for the biological evaluation of a novel chemical compound.

Signaling Pathways: A Hypothetical Perspective

Without experimental data, any discussion of signaling pathways remains speculative. However, based on the activities of related compounds, derivatives of this compound could potentially interact with pathways involved in cell proliferation, survival, and metabolism. For example, if a derivative were to inhibit a key kinase in a cancer-related pathway, it could modulate downstream signaling cascades.

The diagram below illustrates a generalized kinase signaling pathway that is often a target in drug discovery.

Caption: Generalized kinase signaling pathway potentially targeted by novel inhibitors.

Conclusion

This compound is a valuable chemical intermediate with potential for the development of biologically active compounds. While direct evidence of its biological activity is currently unavailable, the known properties of the trifluoromethylpyridine scaffold suggest that its derivatives could be promising candidates for anticancer, antimicrobial, and other therapeutic applications. Further research is necessary to synthesize and evaluate derivatives of this compound to determine their specific biological functions and mechanisms of action. This guide serves as a foundational overview to stimulate and inform future research in this area.

References

- 1. This compound [myskinrecipes.com]

- 2. CN1120155C - 2,6-dichloro-4-pyridinemethanol derivatives and agricultural chemicals - Google Patents [patents.google.com]

- 3. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - [2,6-bis(trifluoromethyl)pyridin-4-yl]methanol (C8H5F6NO) [pubchemlite.lcsb.uni.lu]

- 5. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 6. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3748334A - 2,6-bis(trifluoromethyl)-4-pyridinols - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

The Pivotal Role of (2-(Trifluoromethyl)pyridin-4-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacological properties of drug candidates. Among these, the trifluoromethyl group stands out for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the significance of the trifluoromethyl-pyridine scaffold, focusing on the versatile building block, (2-(Trifluoromethyl)pyridin-4-yl)methanol . We will explore its synthesis, physicochemical characteristics, and its crucial role as a key intermediate in the development of targeted therapies, with a specific focus on the potent pan-PI3K/mTOR inhibitor, PQR309 (Bimiralisib). This document provides detailed experimental protocols and visual workflows to aid researchers in harnessing the potential of this important chemical entity.

Introduction: The Trifluoromethyl Advantage in Drug Design

The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry, often employed to optimize the properties of a lead compound. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. Key advantages of incorporating a -CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and reduced drug dosage.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.

-

Modulation of Physicochemical Properties: The potent electron-withdrawing effect of the -CF3 group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to improve target binding and selectivity.

The pyridine scaffold is another prevalent feature in many pharmaceuticals due to its ability to form hydrogen bonds and engage in various biological interactions. The combination of a trifluoromethyl group and a pyridine ring, as seen in this compound, creates a versatile building block with a unique set of properties highly desirable for drug discovery.

Physicochemical Properties of this compound

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO | --INVALID-LINK-- |

| Molecular Weight | 177.12 g/mol | --INVALID-LINK-- |

| XLogP3-AA | 0.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Topological Polar Surface Area | 33.1 Ų | --INVALID-LINK-- |

| CAS Number | 131747-61-0 | --INVALID-LINK-- |

Role in Medicinal Chemistry: A Precursor to a Potent PI3K/mTOR Inhibitor

This compound serves as a critical starting material for the synthesis of more complex and biologically active molecules. A prime example of its utility is in the synthesis of precursors for potent kinase inhibitors. The hydroxymethyl group can be readily converted to other functional groups, such as halogens or amines, which then act as handles for further chemical elaboration.

One such important derivative is 2-amino-4-(trifluoromethyl)pyridine . This compound is a key intermediate in the synthesis of PQR309 (Bimiralisib) , a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has been evaluated in clinical trials for the treatment of various cancers.[1][2][3]

The PI3K/mTOR Signaling Pathway: A Key Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is one of the most common oncogenic events in human cancers, making it a highly attractive target for therapeutic intervention.[4]

Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes critical for cell growth and survival.[5]

Pharmacological Data of PQR309

PQR309 has demonstrated potent inhibitory activity against PI3K isoforms and mTOR. Additionally, it has shown significant anti-proliferative effects across a wide range of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of PQR309

| Target | IC₅₀ (nM) |

| PI3Kα | 33 |

| PI3Kβ | 138 |

| PI3Kδ | 31 |

| PI3Kγ | 39 |

| mTOR | 171 |

| Data sourced from Cmiljanovic et al., 2018. |

Table 2: Anti-proliferative Activity of PQR309 in Cancer Cell Lines

| Cell Line Panel | GI₅₀ Range (nM) |

| NCI60 (58 cell lines) | 50 - 3300 |

| NTRC Oncoline (44 cell lines) | 100 - 6700 |

| Lymphoma (40 cell lines) | 25 - 1740 |

| Data sourced from Wicki et al., 2015.[3] |

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of trifluoromethylpyridines, a common approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block followed by functional group manipulations. A detailed, multi-step synthesis is outlined below, starting from readily available materials.

Protocol:

-

Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one: To a cooled (-10 °C) solution of vinyl n-butyl ether and pyridine in dichloromethane, trifluoroacetic anhydride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. After an aqueous workup, the product is isolated.[6]

-

Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine: The 4-butoxy-1,1,1-trifluoro-3-en-2-one is reacted with an appropriate reagent, such as trimethylphosphonoacetate, followed by a ring-closing condensation reaction to form the pyridinone ring.[6]

-

Conversion to 2-Chloro-4-(trifluoromethyl)pyridine: The 2-hydroxy-4-(trifluoromethyl)pyridine is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield 2-chloro-4-(trifluoromethyl)pyridine.[6][7]

-

Introduction of the Hydroxymethyl Group: The 2-chloro-4-(trifluoromethyl)pyridine can be converted to the final product through a series of steps, including formylation followed by reduction. Note: A more direct route may be available through specialized literature.

Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from this compound

The conversion of the hydroxymethyl group to an amino group can be achieved through a multi-step process.

-

Oxidation to the Aldehyde: The this compound is oxidized to the corresponding aldehyde, 2-(trifluoromethyl)isonicotinaldehyde, using a mild oxidizing agent such as manganese dioxide.

-

Reductive Amination: The resulting aldehyde undergoes reductive amination. This involves reacting the aldehyde with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form the desired 2-amino-4-(trifluoromethyl)pyridine.

Alternatively, a more common industrial route involves the direct amination of a halogenated precursor.

Protocol for Amination of 2-Chloro-4-(trifluoromethyl)pyridine:

-

In a high-pressure autoclave, 2-chloro-4-(trifluoromethyl)pyridine is charged with aqueous ammonia.[8]

-

The mixture is heated to 180°C for 10 hours.[8]

-

After cooling, the resulting crystals of 2-amino-4-(trifluoromethyl)pyridine are collected by filtration, washed with water, and dried.[8]

Synthesis of PQR309 (Bimiralisib)

The synthesis of PQR309 involves the key step of coupling 2-amino-4-(trifluoromethyl)pyridine with a dimorpholino-triazine intermediate.

Protocol:

-

Preparation of the Boronic Acid Pinacol Ester: The 2-amino-4-(trifluoromethyl)pyridine is first converted to its corresponding boronic acid pinacol ester.

-

Suzuki Cross-Coupling: The boronic acid pinacol ester of 2-amino-4-(trifluoromethyl)pyridine is then subjected to a Suzuki cross-coupling reaction with 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine in the presence of a palladium catalyst and a base.[2][9]

-

Purification: The crude product is purified by column chromatography to yield PQR309.[2]

In Vitro PI3K/mTOR Kinase Assay

The inhibitory activity of compounds like PQR309 on PI3K and mTOR can be determined using various in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

-

Plate Preparation: A 384-well assay plate is prepared with serial dilutions of the test compound (e.g., PQR309).

-

Enzyme Addition: The target kinase (e.g., PI3Kα or mTOR) is added to each well.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate (e.g., PIP2 for PI3K) and ATP.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: The reaction is stopped, and detection reagents are added. For a TR-FRET assay, this typically includes a europium-labeled antibody that recognizes the phosphorylated product and a fluorescently labeled acceptor molecule.

-

Signal Reading: After another incubation period, the TR-FRET signal is read using a suitable plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a metabolically stable, lipophilic trifluoromethyl group and a synthetically tractable pyridine scaffold makes it an ideal starting point for the development of novel therapeutics. The successful application of its derivative, 2-amino-4-(trifluoromethyl)pyridine, in the synthesis of the potent pan-PI3K/mTOR inhibitor PQR309, highlights the significant potential of this chemical motif. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development in this promising area of drug discovery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifluoromethylpyridine Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) derivatives have emerged as a cornerstone in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF3) group onto the pyridine scaffold imparts a unique combination of physicochemical properties that significantly enhance the biological activity and pharmacokinetic profiles of molecules. The strong electron-withdrawing nature of the -CF3 group, coupled with its high lipophilicity and metabolic stability, makes it a valuable functional moiety in the design of novel therapeutic agents and crop protection products.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of trifluoromethylpyridine derivatives, with a focus on their applications in oncology and mycology.

Physicochemical Properties and Synthetic Strategies

The introduction of a trifluoromethyl group can profoundly alter a molecule's pKa, dipole moment, and membrane permeability, often leading to improved target binding and bioavailability.[1] The synthesis of TFMP derivatives can be broadly categorized into two main approaches: the chlorination/fluorination of picoline precursors and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1]

A key intermediate in the synthesis of many TFMP derivatives is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). One common synthetic route involves the chlorination of 2-chloro-5-methylpyridine to yield 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a fluorine exchange reaction.[1] Another important precursor, 2-chloro-5-(trifluoromethyl)pyridine, can be synthesized from 3-picoline through a one-step vapor-phase chlorination and fluorination process.[1]

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives have demonstrated a broad spectrum of biological activities, leading to their development as anticancer agents, fungicides, herbicides, and insecticides.

Anticancer Activity

Several trifluoromethylpyridine derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is frequently dysregulated in cancer.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 9u | A549 (Lung Carcinoma) | 0.35 | [3] |

| MCF-7 (Breast Adenocarcinoma) | 3.24 | [3] | |

| PC-3 (Prostate Cancer) | 5.12 | [3] | |

| AZD1480 | U266 (Myeloma) | ~2 | [4] |

| Kms.11 (Myeloma) | ~1 | [4] |

Antifungal Activity

In the realm of agrochemicals, trifluoromethylpyridine derivatives have proven to be highly effective fungicides. Compounds like fluazinam and fluopicolide are widely used to control a variety of plant pathogenic fungi.

| Compound | Fungal Species | EC50 (µg/mL) | Reference |

| 5f | Phomopsis sp. | 15.1 | [5] |

| 5o | Phomopsis sp. | 10.5 | [5] |

| 5p | Phomopsis sp. | 19.6 | [5] |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [5] |

| 5p | Rhizoctonia solani | 0.18 | |

| Sclerotinia sclerotiorum | 2.28 | ||

| Fusarium graminearum | 1.01 | ||

| Phytophthora capsici | 1.85 |

Experimental Protocols

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Chlorine gas

-

Antimony trichloride (catalyst)

-

Hydrogen fluoride

Procedure:

-

Chlorination of the side chain: 2-chloro-5-(chloromethyl)pyridine is reacted with chlorine gas under appropriate conditions (e.g., UV irradiation or radical initiator) to yield 2-chloro-5-(trichloromethyl)pyridine.

-

Ring chlorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then subjected to ring chlorination using a catalyst such as antimony trichloride to introduce a chlorine atom at the 3-position, affording 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Fluorination: The trichloromethyl group is converted to a trifluoromethyl group by reaction with hydrogen fluoride at elevated temperature and pressure.

-

Purification: The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is purified by distillation.

Synthesis of Fluazinam

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine

-

Ammonia

-

2,4-dichloro-3,5-dinitro-trifluorotoluene

-

Inorganic base (e.g., potassium carbonate)

-

Solvent (e.g., tetrahydrofuran, 2-methyltetrahydrofuran)

Procedure:

-

Amination: 2,3-dichloro-5-trifluoromethylpyridine is reacted with ammonia in a high-pressure autoclave in the presence of a solvent like tetrahydrofuran to produce 2-amino-3-chloro-5-trifluoromethylpyridine.[1]

-

Condensation: The resulting aminopyridine is then condensed with 2,4-dichloro-3,5-dinitro-trifluorotoluene in the presence of an inorganic base and a solvent such as 2-methyltetrahydrofuran to yield fluazinam.

-

Work-up and Purification: The reaction mixture is subjected to a standard work-up procedure, including washing and solvent removal, followed by purification of the crude product to obtain pure fluazinam.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effects of trifluoromethylpyridine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Trifluoromethylpyridine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylpyridine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antifungal Activity (Mycelial Growth Inhibition Assay)

Objective: To evaluate the antifungal efficacy of trifluoromethylpyridine derivatives against pathogenic fungi.

Materials:

-

Fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)

-

Potato Dextrose Agar (PDA) medium

-

Trifluoromethylpyridine derivatives (dissolved in DMSO)

-

Sterile Petri dishes

Procedure:

-

Media Preparation: Prepare PDA medium and amend it with various concentrations of the trifluoromethylpyridine derivatives.

-

Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at 25-28°C for a specified period.

-

Growth Measurement: Measure the diameter of the fungal colony.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition compared to the control (PDA with DMSO) and determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%).

Signaling Pathways and Mechanisms of Action

A key mechanism of action for some bioactive trifluoromethylpyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. The JAK/STAT pathway is a prime example, playing a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell survival and proliferation.

Caption: The JAK/STAT signaling pathway and its inhibition by a kinase inhibitor.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory effect of trifluoromethylpyridine derivatives on specific kinases can be quantified using various in vitro kinase assay formats. A common workflow involves measuring the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor.

Caption: A general experimental workflow for an in vitro kinase inhibition assay.

Conclusion

Trifluoromethylpyridine derivatives represent a versatile and highly valuable class of compounds in the fields of drug discovery and agrochemical development. Their unique properties, conferred by the trifluoromethyl group, have led to the creation of potent and effective molecules with diverse biological activities. The continued exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics and crop protection agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel trifluoromethylpyridine derivatives with enhanced efficacy and safety profiles.

References

- 1. Page loading... [guidechem.com]

- 2. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel JAK inhibitor AZD1480 blocks STAT3 and FGFR3 signaling, resulting in suppression of human myeloma cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

In-depth Technical Guide: Safety and Hazards of (2-(Trifluoromethyl)pyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazard profile of (2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS No. 131747-61-0). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle or be exposed to this compound. This guide synthesizes available data on its physicochemical properties, toxicological profile, handling procedures, and emergency measures. The information is presented to ensure safe laboratory practices and to mitigate potential risks associated with the use of this compound.

Chemical Identification and Physicochemical Properties

This compound is a pyridine derivative.[1] The presence of a trifluoromethyl group can significantly influence the biological activity of the molecule.[1][2]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | [2-(Trifluoromethyl)pyridin-4-yl]methanol[3] |

| CAS Number | 131747-61-0[3] |

| Molecular Formula | C₇H₆F₃NO[3] |

| Molecular Weight | 177.12 g/mol [3] |

| Synonyms | (2-Trifluoromethyl-pyridin-4-yl)-methanol, 4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine, [2-(trifluoromethyl)-4-pyridyl]methanol[3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid-Liquid Mixture | |

| Boiling Point | 212.6°C at 760 mmHg (Predicted) | [5] |

| Flash Point | 82.4°C[5][6] | |

| Topological Polar Surface Area | 33.1 Ų | [3] |

| Complexity | 148 | [3] |

Hazard Identification and GHS Classification

This compound is classified as harmful and an irritant according to the Globally Harmonized System (GHS).[3]

Table 3: GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation[3] |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

Toxicological Information

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[3]

-

Ingestion: Harmful if swallowed.[3]

-

Skin Contact: Causes skin irritation.[3]

-

Eye Contact: Causes serious eye irritation.[3]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7]

Experimental Protocols for Hazard Assessment

Detailed experimental safety studies for this specific compound are not publicly available. However, standardized OECD guidelines are typically followed for assessing the acute toxicity of new chemical entities.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

The primary objective of these studies is to determine the dose of a substance that causes mortality in 50% of a test population (LD50) and to identify other signs of toxicity.

-

Test Species: Typically, a rodent species such as the rat is used.[3]

-

Methodology: A single dose of the substance is administered orally via gavage to a group of animals. The animals are observed for a period of up to 14 days for signs of toxicity and mortality.[8] Body weight changes and any abnormal clinical signs are recorded. At the end of the observation period, a gross necropsy is performed on all animals.

-

Dose Selection: The Up-and-Down Procedure (OECD 425) is a sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals.[9]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause local irritation or corrosion upon a single dermal application.[10]

-

Test Species: The albino rabbit is the most commonly used species for this assay.

-

Methodology: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch.[10] The exposure duration is typically 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[11] The reversibility of any observed effects is also assessed over a period of up to 14 days.[10]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This study is designed to assess the potential of a substance to cause irritation or corrosion to the eye.[7]

-

Test Species: The albino rabbit is the recommended species.[7]

-

Methodology: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[12] The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[13] The reversibility of any lesions is observed for up to 21 days.[13]

Handling, Storage, and Emergency Procedures

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).[7] Wear a lab coat or other protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

Storage

Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and sealed until ready for use.[7] Store locked up.[14]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spillage with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Heat, flames, and sparks.[7]

-

Incompatible Materials: Strong oxidizing agents.[7]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Visualizations

Caption: Workflow for Chemical Hazard Assessment.

Caption: First-Aid Decision Tree for Exposure.

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. molbase.com [molbase.com]

- 6. echemi.com [echemi.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. fda.gov [fda.gov]

- 9. epa.gov [epa.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical properties, capable of significantly enhancing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a pyridine ring, the trifluoromethyl group's strong electron-withdrawing nature alters the electronic landscape of the heterocycle, influencing its fundamental properties.[3][4][5][6] This guide provides a comprehensive overview of the core physicochemical properties of trifluoromethylpyridines, detailed experimental protocols for their determination, and visualizations of key concepts and workflows.

The unique combination of the trifluoromethyl group's properties and the pyridine moiety's characteristics has led to the successful development of numerous commercial products in the pharmaceutical and agrochemical sectors.[3][4][5][7] Understanding the nuanced effects of trifluoromethyl substitution on the pyridine ring is therefore critical for the rational design of novel, effective, and safe chemical entities.

Core Physicochemical Properties: A Quantitative Overview

The position of the trifluoromethyl group on the pyridine ring significantly influences its electronic and, consequently, its physicochemical properties. The following tables summarize key quantitative data for 2-, 3-, and 4-trifluoromethylpyridine. It is important to note that experimental values can vary between studies due to differing conditions.

| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine | Pyridine (for comparison) |

| Structure |  |  |  |  |

| CAS Number | 368-48-9 | 3796-23-4 | 3796-24-5[8][9] | 110-86-1 |

| Molecular Formula | C6H4F3N | C6H4F3N | C6H4F3N[8] | C5H5N |

| Molecular Weight | 147.10 g/mol | 147.10 g/mol | 147.10 g/mol | 79.10 g/mol |

Acidity (pKa)

The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to pyridine itself.

| Compound | pKa |

| 2-(Trifluoromethyl)pyridine | Data not readily available |

| 3-(Trifluoromethyl)pyridine | Data not readily available |

| 4-(Trifluoromethyl)pyridine | 2.92 ± 0.10 (Predicted)[8] |

| Pyridine | 5.25 |

Lipophilicity (logP)

The trifluoromethyl group significantly increases the lipophilicity of the pyridine ring, which can enhance membrane permeability and oral bioavailability.

| Compound | logP |

| 2-(Trifluoromethyl)pyridine | 1.70[10] |

| 3-(Trifluoromethyl)pyridine | 1.7 (Predicted)[3] |

| 4-(Trifluoromethyl)pyridine | Data not readily available |

| Pyridine | 0.65 |

Solubility

Trifluoromethylpyridines are generally described as soluble in most organic solvents and insoluble or slightly soluble in water.[8][11]

| Compound | Aqueous Solubility |

| 2-(Trifluoromethyl)pyridine | Soluble in most organic solvents.[11] |

| 2-methoxy-3-(trifluoromethyl)pyridine | Slightly soluble (4 g/L at 25 °C)[12] |

| 4-(Trifluoromethyl)pyridine | Insoluble in water, soluble in organic solvents.[8] |

Metabolic Stability

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug discovery and development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a function of added titrant.[14][15][16][17][18]

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., 4, 7, and 10).[14][15]

-

Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.[14][15] For sparingly soluble compounds, co-solvents like methanol may be used, but extrapolation to zero co-solvent is necessary to obtain the aqueous pKa.[16]

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer.[14][15]

-

Immerse the calibrated pH electrode into the solution.[14][15]

-

Maintain a constant ionic strength throughout the titration using a background electrolyte such as 0.15 M KCl.[14][15]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[14][15]

-

-

Titration:

-

For a basic compound like a pyridine derivative, make the initial solution acidic (pH 1.8-2.0) with a standard solution of 0.1 M HCl.[14][15]

-

Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[14][15]

-

Record the pH after each addition of titrant, allowing the reading to stabilize.[14][15]

-

Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[14][15]